ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an indole ring, a piperidine ring, and an azepane moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate typically involves multiple steps, including the formation of the indole ring, the introduction of the piperidine and azepane moieties, and the final esterification. Common reagents used in these reactions include indole derivatives, piperidine, azepane, and ethyl chloroformate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Ethyl 1-(2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxylate can be compared with similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure and may have similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring may exhibit similar pharmacological properties.
Azepane derivatives: These compounds contain the azepane moiety and may have comparable chemical reactivity.
The uniqueness of this compound lies in its combination of these three structural elements, which can result in distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 1-[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O5/c1-2-34-26(33)19-11-15-28(16-12-19)25(32)24(31)21-17-29(22-10-6-5-9-20(21)22)18-23(30)27-13-7-3-4-8-14-27/h5-6,9-10,17,19H,2-4,7-8,11-16,18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCXMKUDSZKBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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